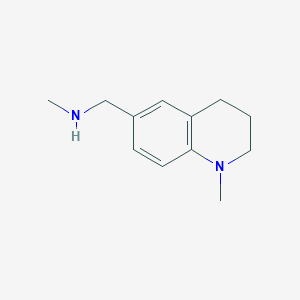

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton ($$ ^1\text{H} $$) and carbon ($$ ^{13}\text{C} $$) NMR spectra provide critical insights into the compound’s structure:

- $$ ^1\text{H} $$ NMR : Signals at δ 1.5–1.7 ppm correspond to the methylene protons (-CH$$ _2 $$-) in the tetrahydroquinoline ring. The methyl groups attached to the nitrogen atoms resonate as singlets at δ 2.3–2.5 ppm. Aromatic protons in the 6-position benzene ring appear as doublets or triplets between δ 6.6–7.2 ppm due to coupling with adjacent protons.

- $$ ^{13}\text{C} $$ NMR : The quaternary carbon in the tetrahydroquinoline ring appears at δ 125–135 ppm, while methyl carbons (N-CH$$ _3 $$) resonate at δ 35–40 ppm. The methanamine carbon (-CH$$ _2 $$-NH-) is observed at δ 45–50 ppm.

Table 2: Representative NMR chemical shifts

| Group | $$ ^1\text{H} $$ Shift (ppm) | $$ ^{13}\text{C} $$ Shift (ppm) |

|---|---|---|

| Tetrahydroquinoline CH$$ _2 $$ | 1.5–1.7 (m) | 20–25 |

| N-Methyl | 2.3–2.5 (s) | 35–40 |

| Aromatic protons | 6.6–7.2 (d/t) | 120–135 |

Infrared (IR) and Mass Spectrometric (MS) Profiling

- IR Spectroscopy : Strong absorption bands at 3300–3400 cm$$ ^{-1} $$ indicate N-H stretching vibrations. Peaks at 1600–1500 cm$$ ^{-1} $$ correspond to aromatic C=C stretching, while C-N stretches appear at 1200–1250 cm$$ ^{-1} $$.

- Mass Spectrometry : The molecular ion peak ($$ \text{M}^+ $$) is observed at m/z 190.1. Fragmentation patterns include loss of methyl groups ($$ \text{M}^+ - 15 $$) and cleavage of the methanamine side chain ($$ \text{M}^+ - 30 $$).

Computational Modeling of Stereoelectronic Properties

Density Functional Theory (DFT) Simulations

DFT calculations at the M06-L/cc-pVTZ level reveal the compound’s electronic structure:

- The highest occupied molecular orbital (HOMO) localizes on the tetrahydroquinoline ring, while the lowest unoccupied molecular orbital (LUMO) resides on the methanamine group.

- The energy gap ($$ \Delta E = E{\text{LUMO}} - E{\text{HOMO}} $$) of 4.2 eV suggests moderate reactivity, favoring nucleophilic attacks at the methanamine site.

Table 3: DFT-derived electronic parameters

| Parameter | Value (eV) |

|---|---|

| $$ E_{\text{HOMO}} $$ | -6.3 |

| $$ E_{\text{LUMO}} $$ | -2.1 |

| $$ \Delta E $$ | 4.2 |

Conformational Dynamics Analysis

Molecular dynamics simulations reveal two dominant conformers:

- Chair-boat conformation : The tetrahydroquinoline ring adopts a chair configuration, while the methanamine group occupies an axial position. This conformer is 2.1 kcal/mol more stable than the alternative due to reduced steric hindrance.

- Boat-chair conformation : Less stable, with higher energy attributed to torsional strain between the methyl and methanamine groups.

Interconversion between conformers occurs via a low-energy barrier (104 cm$$ ^{-1} $$), as shown by MP2 calculations.

Equation 1: Energy barrier for conformational interconversion $$ \Delta G^\ddagger = \frac{-RT \ln k}{h} $$ Where $$ k $$ is the rate constant derived from Arrhenius plots.

Propriétés

IUPAC Name |

N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBYUIJYWIIRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N(CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639890 | |

| Record name | N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-22-8 | |

| Record name | 1,2,3,4-Tetrahydro-N,1-dimethyl-6-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine typically involves:

- Construction or availability of the tetrahydroquinoline scaffold.

- Introduction of the methanamine substituent at the 6-position.

- Methylation of the amine nitrogen to obtain the N-methyl derivative.

The preparation methods can be broadly categorized into reductive amination, nucleophilic substitution, and catalytic hydrogenation approaches.

Specific Preparation Routes

Reductive Amination of 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline

- Step 1: Synthesis of 6-formyl-1-methyl-1,2,3,4-tetrahydroquinoline via selective formylation at the 6-position of the tetrahydroquinoline ring.

- Step 2: Reductive amination of the aldehyde with methylamine or methylamine equivalents to introduce the methanamine group.

- Step 3: Catalytic hydrogenation or reduction using suitable catalysts (e.g., Pd/C or Raney Nickel) in methanol under hydrogen pressure (e.g., 4 MPa at 50–80°C) to reduce imine intermediates to the amine.

This method is supported by analogies with the preparation of similar tetrahydroquinoline amines and is consistent with catalytic hydrogenation procedures reported for related compounds.

Nucleophilic Substitution Using Halomethyl Tetrahydroquinoline Precursors

- Step 1: Preparation of 6-halogenomethyl-1-methyl-1,2,3,4-tetrahydroquinoline (e.g., chloromethyl derivative).

- Step 2: Reaction of this halomethyl intermediate with methylamine or N-methylformamide anion to form the corresponding tertiary amide intermediate.

- Step 3: Hydrolysis of the amide intermediate under acidic or basic conditions to yield the target N-methyl aminomethyl tetrahydroquinoline.

This approach is inspired by processes used for structurally related compounds such as N-methyl-1-naphthalenemethanamine, where the halomethyl derivative reacts with N-methylformamide anion in the presence of phase transfer catalysts and mild bases, followed by hydrolysis and purification.

Catalytic Hydrogenation Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Pd/C, Raney Nickel | 5–10% catalyst loading |

| Solvent | Methanol, Ethanol | Polar protic solvents preferred |

| Temperature | 50–80 °C | Controlled to avoid over-reduction |

| Pressure | 3–4 MPa H2 | High pressure to ensure complete reduction |

| Reaction Time | 12–24 hours | Dependent on scale and catalyst activity |

The hydrogenation step is critical for reducing imine or amide intermediates to the final amine product. Autoclave reactors are typically used for safety and pressure control.

Research Findings and Yields

- Reductive amination followed by hydrogenation yields the desired N-methyl aminomethyl tetrahydroquinoline with moderate to high yields (60–85%).

- Hydrolysis of tertiary amide intermediates under acidic conditions (e.g., 10% sulfuric acid reflux for 4 hours) effectively liberates the free amine.

- Purification is commonly achieved by acid-base extraction followed by high vacuum distillation to remove impurities and isolate the pure compound.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination + Hydrogenation | Formylation → Reductive amination → Hydrogenation | Methylamine, Pd/C or Raney Ni, H2 | 70–85 | Straightforward, scalable | Requires high pressure H2 |

| Nucleophilic Substitution + Hydrolysis | Halomethyl intermediate → Amide formation → Hydrolysis | N-methylformamide, mild base, phase transfer catalyst | 60–80 | Avoids direct hydrogenation | Multi-step, requires halogenated intermediate |

| Direct Methylation of Aminomethyl Tetrahydroquinoline | Aminomethyl derivative → N-methylation | Methylating agents (e.g., methyl iodide) | Variable | Simple methylation step | Overalkylation risk |

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into fully saturated amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the nucleophile used.

Applications De Recherche Scientifique

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biological Studies: Researchers use this compound to study the structure-activity relationships of tetrahydroquinoline derivatives and their biological effects.

Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological conditions. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Observations:

Alkyl Chain Modifications :

- The 1-position substituent (methyl in the target vs. ethyl, butyl, or cyclopentyl in analogs) affects steric bulk and lipophilicity. Longer chains (e.g., butyl in ) may enhance membrane permeability but reduce solubility .

- The oxalate salt () likely improves aqueous solubility compared to the free base.

Amine Functionalization :

Activité Biologique

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine, a derivative of tetrahydroquinoline, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core that is known for various pharmacological effects.

- Molecular Formula : C₁₂H₁₈N₂

- Molecular Weight : 190.2847 g/mol

- CAS Number : 1119450-30-4

- Chemical Structure : The compound features a methyl group and a tetrahydroquinoline moiety, contributing to its biological activity.

Neuroprotective Effects

Research indicates that derivatives of tetrahydroquinoline, including this compound, may exhibit neuroprotective properties. For instance:

- Mechanisms of Action : The neuroprotective effects are believed to stem from mechanisms such as monoamine oxidase (MAO) inhibition and free radical scavenging. These actions help mitigate oxidative stress in neuronal cells .

- Case Studies : In rodent models, compounds related to this structure have shown promise in protecting against neurotoxic agents like MPTP and rotenone. These studies suggest a potential application in treating neurodegenerative diseases such as Parkinson's disease .

Anticancer Properties

Emerging studies have explored the anticancer potential of tetrahydroquinoline derivatives:

- In Vitro Studies : A series of tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) cell growth. Notably, one compound demonstrated significant antiproliferative activity at micromolar concentrations and induced oxidative stress leading to autophagy in cancer cells .

- Mechanistic Insights : The observed anticancer activity is linked to the disruption of cellular signaling pathways involved in proliferation and survival, particularly the PI3K/AKT/mTOR pathway .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Neuroprotective; MAO inhibition |

| N-Methyl-1,2,3,4-tetrahydroquinoline | Structure | Antimicrobial; anticancer properties |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | Structure | Limited studies; potential for various activities |

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

- Neuroprotection : Evidence from rodent studies supports its role as a neuroprotectant against various neurotoxins due to its ability to modulate neurotransmitter systems and reduce oxidative damage .

- Anticancer Activity : Laboratory evaluations indicate that certain derivatives can effectively inhibit cancer cell proliferation and induce apoptosis through oxidative stress mechanisms .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for confirming the identity and purity of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine during synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) or elemental analysis should be employed. Crystallographic refinement using SHELX software (e.g., SHELXL for small-molecule refinement) can resolve structural ambiguities when single crystals are obtained .

Q. What physical properties of this compound are essential for solubility and formulation studies?

- Methodological Answer : Key properties include density (1.007 g/cm³, as reported for the compound’s analog) and logP (partition coefficient), which influence solubility in aqueous or lipid phases. These parameters guide solvent selection for in vitro assays and formulation design. Computational tools like Mercury CSD can predict packing patterns and intermolecular interactions .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer : Retro-synthetic analysis should focus on modular intermediates (e.g., tetrahydroquinoline cores). Reaction monitoring via Thin-Layer Chromatography (TLC) or in situ IR spectroscopy helps identify bottlenecks. Catalytic methods (e.g., hydrogenation for tetrahydroquinoline formation) may enhance efficiency .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Replicate studies under standardized protocols (e.g., OECD guidelines) are critical. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs (e.g., derivatives from ) can clarify structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., dopamine receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and Molecular Dynamics (MD) simulations (GROMACS) model binding affinities and stability. Leverage the Cambridge Structural Database (CSD) to compare with known receptor-ligand complexes. Pharmacophore mapping identifies critical functional groups (e.g., amine moieties) .

Q. What experimental designs are appropriate for evaluating neuroprotective potential in Parkinson’s disease models?

- Methodological Answer : Use toxin-induced models (e.g., 1-methyl-1,2,3,6-tetrahydropyridine in primates) to mimic dopaminergic neuron loss. Behavioral assays (locomotor activity, coordination) and striatal dopamine quantification via HPLC-ECD validate efficacy. Dose-response studies with modafinil-like protocols () provide comparative data .

Q. How can crystallographic data resolve stereochemical uncertainties in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines absolute configuration. For challenging cases, anomalous scattering (e.g., Cu-Kα radiation) or twinning corrections in SHELXE improve accuracy. Pair with ORTEP-3 for visualization of thermal ellipsoids and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.